molecular formula C18H15N3O2S2 B2702610 (E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide CAS No. 864925-33-7

(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide

Cat. No.: B2702610
CAS No.: 864925-33-7
M. Wt: 369.46
InChI Key: QLIMGZOQYRQVPY-CZIZESTLSA-N
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Description

The compound is a derivative of benzo[d]thiazole , which is a type of heterocyclic compound. These compounds are often used in the synthesis of various materials, including semiconductors for plastic electronics .


Synthesis Analysis

While specific synthesis methods for this compound were not found, benzo[d]thiazole derivatives can be synthesized using various methods . For instance, 1,3-dipolar cycloaddition has been used to synthesize similar compounds .


Molecular Structure Analysis

The compound likely has a rigid planar structure, which is a common characteristic of benzo[d]thiazole derivatives . This structure enables efficient intermolecular π–π overlap .

Scientific Research Applications

Synthesis and Pharmacological Applications

  • Synthesis of Novel Heterocyclic Compounds : Research has shown that benzothiazole derivatives can serve as precursors for the synthesis of various novel heterocyclic compounds. These compounds have been evaluated for their anti-inflammatory, analgesic, and COX-2 inhibitory activities. For instance, compounds derived from visnaginone and khellinone exhibited significant COX-2 selectivity and demonstrated analgesic and anti-inflammatory activities comparable to standard drugs (Abu‐Hashem et al., 2020).

Antimicrobial Activity

  • Antimicrobial and Antifungal Properties : Benzothiazole derivatives have shown variable and modest activity against a range of bacteria and fungi, highlighting their potential in addressing microbial resistance issues (Patel, Agravat, & Shaikh, 2011). Further studies on these compounds could provide insights into their mechanism of action and potential applications in treating infectious diseases.

Anticancer and Anti-inflammatory Applications

  • Anticancer and Anti-inflammatory Agents : The synthesis of benzothiazole derivatives and their evaluation as anticancer and anti-inflammatory agents suggest potential therapeutic applications. Specific derivatives demonstrated significant cytotoxicity against various cancer cell lines, indicating the importance of structural modifications in enhancing biological activity (Nam et al., 2010).

Catalytic and Material Science Applications

  • Catalytic Applications : Benzothiazole derivatives have also been explored for their catalytic properties, such as in the oxidation of primary alcohols and hydrocarbons. The encapsulation of these compounds in materials like zeolite Y has shown to enhance their catalytic behavior, offering a reusable catalyst for various chemical transformations (Ghorbanloo & Alamooti, 2017).

Properties

IUPAC Name

N-(3-ethyl-4-methoxy-1,3-benzothiazol-2-ylidene)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O2S2/c1-3-21-15-12(23-2)8-6-10-14(15)25-18(21)20-16(22)17-19-11-7-4-5-9-13(11)24-17/h4-10H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLIMGZOQYRQVPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2SC1=NC(=O)C3=NC4=CC=CC=C4S3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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